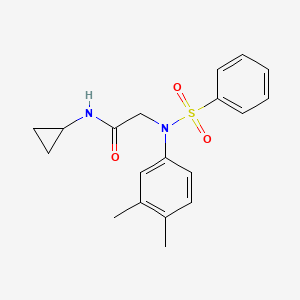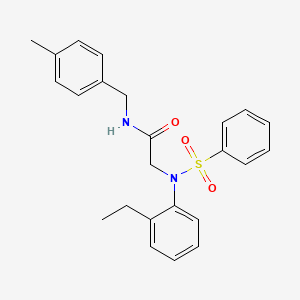![molecular formula C20H22ClN3O6S B3678580 N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678580.png)
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide
Overview
Description
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbonic anhydrase inhibitors, which are known to play a crucial role in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Mechanism of Action
The mechanism of action of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This enzyme is present in various tissues and plays a crucial role in regulating pH balance and fluid secretion. By inhibiting the activity of carbonic anhydrase, this compound can reduce the production of aqueous humor, thereby lowering intraocular pressure.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been studied for its biochemical and physiological effects. Studies have shown that this compound can effectively inhibit the activity of carbonic anhydrase, both in vitro and in vivo. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide in lab experiments is its high specificity for carbonic anhydrase. This compound can effectively inhibit the activity of this enzyme, making it a useful tool for studying its role in various physiological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research involving N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide. One area of interest is in the development of new carbonic anhydrase inhibitors with improved potency and selectivity. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as epilepsy and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential implications for human health.
Conclusion
In conclusion, N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of carbonic anhydrase, making it a useful tool for studying its role in various physiological processes. While there are several advantages to using this compound in lab experiments, its complex synthesis method remains a limitation. Nonetheless, there are several potential future directions for research involving this compound, including the development of new carbonic anhydrase inhibitors and the exploration of its therapeutic potential in other diseases.
Scientific Research Applications
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is in the treatment of glaucoma, a condition that results in increased intraocular pressure and can lead to vision loss. Studies have shown that this compound can effectively lower intraocular pressure by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in the production of aqueous humor.
properties
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c1-4-28-16-9-12(10-17(29-5-2)18(16)30-6-3)19(25)23-20(31)22-13-7-8-14(21)15(11-13)24(26)27/h7-11H,4-6H2,1-3H3,(H2,22,23,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAUOFMIXJMROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3678523.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678525.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3678536.png)



![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3678561.png)

![4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3678567.png)

![4-isopropoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3678576.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678582.png)